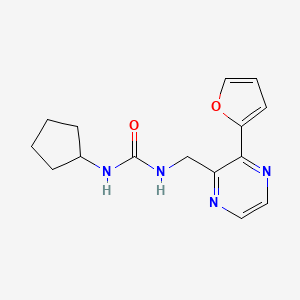
1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound with the molecular formula C15H18N4O2. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. It features a cyclopentyl group, a furan ring, and a pyrazine ring, making it a complex and intriguing molecule for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps, including the formation of the pyrazine ring and the subsequent attachment of the furan and cyclopentyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the furan ring via nucleophilic substitution reactions.
Urea Formation: Final step involves the formation of the urea linkage by reacting an amine with an isocyanate or carbamate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and furan rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Furanones, pyrazine oxides.
Reduction Products: Dihydropyrazines, cyclopentylamines.
Substitution Products: Halogenated pyrazines, alkylated furans.
Scientific Research Applications
1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: Investigated as a potential drug candidate for its biological activities.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
- 1-Cyclopentyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- 1-Cyclopentyl-3-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)urea
Uniqueness: 1-Cyclopentyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea is unique due to its specific combination of cyclopentyl, furan, and pyrazine rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug development.
Properties
IUPAC Name |
1-cyclopentyl-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(19-11-4-1-2-5-11)18-10-12-14(17-8-7-16-12)13-6-3-9-21-13/h3,6-9,11H,1-2,4-5,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVDOKROHNYDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














